molecular formula C10H14O2 B14466855 5-(5-Methylfuran-2-yl)pentanal CAS No. 65868-99-7

5-(5-Methylfuran-2-yl)pentanal

Cat. No.: B14466855
CAS No.: 65868-99-7
M. Wt: 166.22 g/mol
InChI Key: WYPMHOTVLCEWGP-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)pentanal is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and a pentanal chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of silica-supported cobalt nanoparticles has been reported to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-methylfurfural, leading to the formation of various furan derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)pentanal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-(5-Methylfuran-2-yl)pentanoic acid, while reduction can produce 5-(5-Methylfuran-2-yl)pentanol .

Scientific Research Applications

5-(5-Methylfuran-2-yl)pentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is typically the site of reactivity, undergoing transformation to various oxidized products.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A precursor to 5-(5-Methylfuran-2-yl)pentanal, it shares the furan ring structure but lacks the pentanal chain.

    5-(5-Methylfuran-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

65868-99-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)pentanal

InChI

InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3

InChI Key

WYPMHOTVLCEWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCCC=O

Origin of Product

United States

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